2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 868217-56-5
VCID: VC6454247
InChI: InChI=1S/C16H13Cl2FN2O2S2/c17-11-4-6-12(7-5-11)25(22,23)21-9-8-20-16(21)24-10-13-14(18)2-1-3-15(13)19/h1-7H,8-10H2
SMILES: C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C16H13Cl2FN2O2S2
Molecular Weight: 419.31

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole

CAS No.: 868217-56-5

Cat. No.: VC6454247

Molecular Formula: C16H13Cl2FN2O2S2

Molecular Weight: 419.31

* For research use only. Not for human or veterinary use.

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole - 868217-56-5

Specification

CAS No. 868217-56-5
Molecular Formula C16H13Cl2FN2O2S2
Molecular Weight 419.31
IUPAC Name 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole
Standard InChI InChI=1S/C16H13Cl2FN2O2S2/c17-11-4-6-12(7-5-11)25(22,23)21-9-8-20-16(21)24-10-13-14(18)2-1-3-15(13)19/h1-7H,8-10H2
Standard InChI Key KWNSBYXMSAHLNI-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity

  • IUPAC Name: 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole

  • Molecular Formula: C15H12Cl2FN2O2S

  • Molecular Weight: 391.24 g/mol

Structural Features

This compound contains:

  • An imidazole ring, which is a common pharmacophore in medicinal chemistry.

  • A sulfanyl group (-S-) linking the imidazole to a 2-chloro-6-fluorophenyl moiety.

  • A benzenesulfonyl group attached to the nitrogen of the imidazole ring.

General Synthesis

The compound can be synthesized through:

  • Nucleophilic Substitution: Reacting a precursor containing the imidazole core with a halogenated phenyl derivative under basic conditions.

  • Sulfonation: Introducing the benzenesulfonyl group using sulfonyl chloride derivatives.

Related Compounds

Research has identified structurally similar derivatives with variations in the phenyl or imidazole substituents that exhibit biological activity, particularly in anticancer studies .

Anticancer Potential

Compounds containing similar benzenesulfonamide and imidazole moieties have demonstrated selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer). The mechanism involves:

  • Induction of apoptosis via caspase activation.

  • Arrest of the cell cycle at the sub-G1 phase .

Metabolic Stability

Studies on related compounds suggest susceptibility to oxidation in liver microsomes, leading to metabolites such as sulfenic and sulfinic acids. This metabolic profile influences their pharmacokinetics and therapeutic potential .

Drug Development

The structural features of this compound make it a promising candidate for further development as:

  • Anticancer agents targeting specific cell lines.

  • Probes for studying sulfanyl-linked pharmacophores.

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